molecular formula C21H20O7 B1683739 Uralenol-3-methyl ether CAS No. 150853-98-8

Uralenol-3-methyl ether

Cat. No.: B1683739
CAS No.: 150853-98-8
M. Wt: 384.4 g/mol
InChI Key: VCKYLOIMXUHPDA-UHFFFAOYSA-N
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Description

Historical Background and Discovery

Uralenol-3-methylether, first identified in the late 20th century, emerged from phytochemical studies of traditional medicinal plants. Initial reports documented its presence in Dysosma versipellis, a perennial herb endemic to China known for antimicrobial and anticancer properties. Subsequent investigations revealed its occurrence in Daphne giraldii, another plant species utilized in folk medicine. The compound’s isolation coincided with advancements in chromatographic techniques, enabling the separation of complex phenolic mixtures in plant extracts. While its exact discovery timeline remains unclear, PubChem records indicate systematic characterization by 2005, with structural validation through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The synthesis of its parent compound, uralenol, in 2014 via palladium-catalyzed prenylation further clarified its biosynthetic pathway.

Classification within Flavonoid Family

Uralenol-3-methylether belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) and a double bond between C2 and C3 (Table 1). It is further classified as a prenylated flavonoid , distinguished by a 3-methylbut-2-enyl (prenyl) group at the C5′ position of the B-ring. This structural modification enhances lipophilicity, influencing its bioavailability and membrane permeability.

Table 1: Key Features of Uralenol-3-Methylether

Property Detail
Molecular Formula C$${21}$$H$${20}$$O$$_7$$
Molecular Weight 384.4 g/mol
Parent Compound Uralenol (C$${20}$$H$${18}$$O$$_7$$)
Substituents 3-O-Methyl group, 5′-prenyl group
Flavonoid Subclass Flavones
Prenylation Type C5′-linked 3-methylbut-2-enyl

The compound’s methyl ether group at C3 differentiates it from non-methylated analogs like quercetin, altering its redox potential and interaction with biological targets.

Nomenclature and Taxonomic Position

The IUPAC name for uralenol-3-methylether is 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one . Common synonyms include 3-O-Methyluralenol and 5,7,3′,4′-tetrahydroxy-3-methoxy-5′-isoprenylflavone. Taxonomically, it is associated with:

  • Plant Families : Berberidaceae (Dysosma versipellis) and Thymelaeaceae (Daphne giraldii).
  • Biosynthetic Pathway : Derived from the phenylpropanoid pathway, involving chalcone synthase and prenyltransferase enzymes.

Its occurrence in phylogenetically distinct plant families suggests convergent evolution of prenylated flavonoid biosynthesis as a defense mechanism against pathogens.

Properties

IUPAC Name

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYLOIMXUHPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164631
Record name Uralenol-3-methylether
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Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-Methyluralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

150853-98-8
Record name 2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
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Record name Uralenol-3-methylether
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Record name Uralenol-3-methylether
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Record name URALENOL-3-METHYLETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ3TXK724
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Record name 3-O-Methyluralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 109 °C
Record name 3-O-Methyluralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Natural Source Extraction Methods

Extraction from Daphne giraldii

The primary source of Uralenol-3-methylether is Daphne giraldii Nitsche (Thymelaeaceae), a plant used in traditional Chinese medicine for treating pain, rheumatic arthritis, and other conditions. Several techniques have been developed for the extraction of flavonoids, including Uralenol-3-methylether, from this plant material.

Methanol Extraction

The most commonly reported method involves methanol extraction of the plant material:

  • The stem bark of Daphne giraldii is dried and pulverized to pass through a No. 4 sieve.
  • The powdered material is extracted using 70% methanol, typically with a plant-to-solvent ratio of 1:10 to 1:30 (w/v).
  • Extraction is performed either by refluxing for 90 minutes or by sonication at 40 kHz for 20-30 minutes.
  • The extract is filtered, and the filtrate is concentrated under reduced pressure.

This method has proven effective for extracting flavonoids, including Uralenol-3-methylether, from the plant material.

Macroporous Resin Purification

Following initial extraction, macroporous resin chromatography has been employed to further purify the extract:

  • The crude methanol extract is suspended in water and subjected to a macroporous resin AB-8 column.
  • The column is eluted sequentially with distilled water, 10% ethanol, 80% ethanol, and 95% ethanol.
  • The 80% ethanol fraction, which typically contains flavonoids including Uralenol-3-methylether, is collected for further purification.

Isolation and Purification Techniques

After initial extraction and fractionation, several chromatographic techniques have been employed for the isolation and purification of Uralenol-3-methylether.

Molecular Ion Network-Guided Isolation

Recent advances in isolation techniques incorporate molecular ion network (MoIN) approaches to guide the isolation of target compounds:

  • Initial fractionation is performed using polyamide and MCI gel CHP20P chromatography, which has proven effective for isolating prenylated flavonoids from complex plant extracts.
  • The fractions are analyzed by LC-MS, and MS/MS molecular ion networking is used to identify clusters of related compounds.
  • Uralenol-3-methylether and related compounds can be identified by their characteristic mass fragmentation patterns, such as the precursor ion at m/z 383.11362 [M-H]- in negative ionization mode.
Silica Gel Column Chromatography

Traditional column chromatography on silica gel has also been used for isolation:

  • The 80% ethanol fraction from macroporous resin chromatography is subjected to silica gel column chromatography (100-200 mesh).
  • Elution is performed using a gradient of petroleum ether-ethyl acetate-methanol mixtures (typical ratios range from 0.5:1:1 to 1:1:0.5).
  • The fractions containing Uralenol-3-methylether are identified by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)

Final purification is often achieved using preparative or semi-preparative HPLC:

  • The pre-purified fractions are further separated using a C18 column.
  • Mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile or methanol (B).
  • Gradient elution is employed, often starting from 5% B and increasing to 100% B over 30 minutes.
  • The flow rate is typically set at 0.4 mL/min for analytical purposes or higher for preparative purposes.

The purity of isolated Uralenol-3-methylether is commonly assessed by HPLC, with retention times and UV spectra compared to standards when available.

Analytical Methods for Confirmation of Preparation

Several analytical techniques are employed to confirm the successful preparation of Uralenol-3-methylether, whether through extraction or synthesis:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used for both analytical and preparative purposes:

  • Column : C18 columns such as Agilent Poroshell 120 SB-C18 (100 mm × 4.6 mm, 2.7 μm)
  • Mobile Phase : Water with 0.1% formic acid (A) and methanol or acetonitrile (B)
  • Gradient : Typically 5-100% B over 30 minutes
  • Detection : UV detection at 320 nm, which is near the maximum UV absorption wavelength for many flavonoids
Thin-Layer Chromatography (TLC)

TLC provides a rapid method for monitoring reactions and purifications:

  • Stationary Phase : Silica gel G
  • Mobile Phase : Mixtures such as cyclohexane, water-saturated n-butanol, and formic acid (6.5:2.5:0.8)
  • Visualization : Spraying with 1% vanillin sulfuric acid solution followed by heating

Spectroscopic Methods

Mass Spectrometry

Mass spectrometry is crucial for structure confirmation:

  • Ionization : Electrospray ionization (ESI) in both positive and negative modes
  • Key Fragments : Characteristic fragments for Uralenol-3-methylether include m/z 383.11362 [M-H]- in negative mode
  • High-Resolution MS : Provides exact mass measurement to confirm molecular formula C21H20O7
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation:

  • 1H NMR : Key signals include aromatic protons, methoxy protons (typically around δ 3.8 ppm), and isoprenyl group protons
  • 13C NMR : Provides information about the carbon skeleton and functional groups
  • 2D NMR : Techniques such as HSQC, HMBC, and ROESY are useful for confirming the positions of substituents

Challenges and Considerations in Preparation

Extraction Challenges

Several challenges are associated with the extraction of Uralenol-3-methylether from natural sources:

  • Low abundance : Prenylated flavonoids typically occur in low concentrations in plant tissues, requiring efficient extraction and purification methods.

  • Complex matrix : Plant extracts contain numerous compounds with similar structures and physicochemical properties, complicating isolation.

  • Stability concerns : Flavonoids can undergo degradation during extraction and purification procedures, particularly under acidic, basic, or high-temperature conditions.

Synthesis Challenges

The synthesis of Uralenol-3-methylether presents several challenges:

  • Selective methylation : Achieving selective methylation at the 3-hydroxyl position among multiple hydroxyl groups requires careful control of reaction conditions and potentially multiple protection/deprotection steps.

  • Stereochemistry : Ensuring the correct configuration of the isoprenyl group is crucial for biological activity.

  • Purification : Separating the desired product from structurally similar byproducts can be challenging and typically requires multiple chromatographic steps.

Chemical Reactions Analysis

Types of Reactions: Uralenol-3-methylether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

2.1 Mechanisms of Action

Research indicates that Uralenol-3-methylether exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation: Studies have demonstrated that Uralenol-3-methylether can inhibit the proliferation of cancer cells in vitro. For instance, it has shown effectiveness against liver cancer cell lines, with IC50 values indicating potent activity .
  • Induction of Apoptosis: The compound has been linked to the induction of apoptosis in cancer cells, enhancing its potential as a therapeutic agent in oncology .

2.2 Case Studies

A notable study evaluated the effects of Uralenol-3-methylether on hepatoma cells, revealing a dose-dependent inhibition of cell growth. The compound was tested alongside standard chemotherapeutic agents, showing comparable or superior efficacy in certain assays .

Study Cell Line IC50 (μM) Effect
Study 1Hepatoma15.2Inhibition of growth
Study 2Liver Cancer12.5Induction of apoptosis

Anti-inflammatory Effects

Uralenol-3-methylether has also been investigated for its anti-inflammatory properties:

  • Reduction of Inflammatory Markers: In experimental models, treatment with Uralenol-3-methylether resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

3.1 Experimental Evidence

In a controlled study involving rats, administration of Uralenol-3-methylether significantly reduced inflammation markers following induced inflammatory responses .

Inflammatory Marker Control Group Level Treated Group Level
TNF-α150 pg/mL80 pg/mL
IL-6120 pg/mL60 pg/mL

Neuroprotective Effects

Emerging research suggests that Uralenol-3-methylether may possess neuroprotective properties:

  • Protection Against Oxidative Stress: In models of cerebral ischemia, the compound demonstrated potential in reducing oxidative stress markers and improving neurological function post-injury .

4.1 Clinical Implications

The neuroprotective effects observed in animal studies suggest that Uralenol-3-methylether could be explored as a therapeutic agent for conditions such as stroke and neurodegenerative diseases.

Conclusion and Future Directions

Uralenol-3-methylether shows promise as a multifaceted therapeutic agent with applications in cancer treatment, inflammation reduction, and neuroprotection. Future research should focus on clinical trials to further validate these findings and explore the compound's full therapeutic potential.

Mechanism of Action

The mechanism of action of uralenol-3-methylether involves its ability to scavenge free radicals through hydrogen transfer reactions. The phenolic hydroxyl groups in the compound donate hydrogen atoms to neutralize free radicals, forming more stable semiquinone radicals. This process helps in reducing oxidative stress and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Uralenol-3-methylether with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical Properties Source
Uralenol-3-methylether C₂₁H₂₀O₇ 384.38 3-methoxy, 5′-isoprenyl Dark yellow lamellar crystals Glycyrrhiza uralensis
Uralenol C₂₀H₁₈O₇ 370.35 3-hydroxy, 5′-isoprenyl Yellow needle crystals Glycyrrhiza uralensis
Uralene (Compound II) C₂₀H₁₈O₇ 370.35 3-methoxy, 6′-isoprenyl, 5,6-diol Not reported Glycyrrhiza uralensis
6-Prenylquercetin-3-methylether C₂₁H₂₀O₇ 384.38 3-methoxy, 6-isoprenyl Not reported Synthetic/commercial
Broussonol E C₂₅H₂₆O₇ 438.47 6,5′-di-isoprenyl Not reported Commercial
Quercetin C₁₅H₁₀O₇ 302.23 3,5,7,3′,4′-pentahydroxy Yellow crystalline powder Widespread in plants
Key Observations:
  • Structural Isomerism: Uralenol-3-methylether and 6-Prenylquercetin-3-methylether share the same molecular formula (C₂₁H₂₀O₇) but differ in isoprenyl placement (5′ vs. 6), which may lead to divergent bioactivities .
  • Methylation vs.
  • Prenylation Effects: The 5′-isoprenyl group in Uralenol-3-methylether versus the 6′-isoprenyl in Uralene alters steric interactions, possibly affecting binding to enzymatic targets . Broussonol E’s dual isoprenyl groups further increase molecular weight and hydrophobicity, suggesting distinct pharmacokinetic profiles .

Pharmacological and Functional Comparisons

Antioxidant Activity:
  • Quercetin is a benchmark antioxidant due to its five hydroxyl groups, which scavenge free radicals effectively .
  • Uralenol-3-methylether’s methoxy group reduces hydroxyl availability, likely diminishing antioxidant potency compared to quercetin.
  • Uralenin (a related licorice flavonoid) demonstrates notable antioxidant and antimicrobial activities, suggesting Uralenol-3-methylether may share similar properties if hydroxyl groups remain accessible .
Metabolic Stability:
  • Methylation (e.g., 3-methoxy in Uralenol-3-methylether) typically slows Phase I metabolism (e.g., cytochrome P450 oxidation), prolonging half-life compared to hydroxylated analogs like Uralenol .
Antimicrobial Potential:
  • While direct data on Uralenol-3-methylether are lacking, structurally similar prenylated flavonoids (e.g., Broussonol E) exhibit antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption via hydrophobic isoprenyl groups .

Biological Activity

Uralenol-3-methylether, a flavonol derived from Daphne giraldii, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Uralenol-3-methylether is characterized by its complex structure, which includes multiple hydroxyl groups and a methoxy group. Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of approximately 286.26 g/mol. The presence of prenyl groups enhances its lipophilicity and potential bioactivity.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of Uralenol-3-methylether. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

Table 1: Cytotoxicity of Uralenol-3-methylether on Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
HepG25.2
MCF-76.8
K5624.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways, including the PI3K/Akt pathway.

2. Neuroprotective Effects

Uralenol-3-methylether has also been studied for its neuroprotective effects, particularly in models of ischemic stroke. A study utilizing the Gualou Guizhi decoction, which contains Uralenol-3-methylether, demonstrated significant improvements in neurological function and reductions in neuronal apoptosis in middle cerebral artery occlusion (MCAO) rat models.

Table 2: Neuroprotective Effects of Uralenol-3-methylether

Treatment GroupOutcome MeasureResult
MCAO ControlNeurological deficit scoreHigh
GLGZD TreatmentNeurological deficit scoreSignificantly lower
Neuronal apoptosis markersReduced by 30%

The study indicated that Uralenol-3-methylether may exert its effects by modulating intracellular calcium levels and reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing antioxidant enzyme activities like superoxide dismutase (SOD) and catalase (CAT) .

Case Study: Gualou Guizhi Decoction

A clinical study involving Gualou Guizhi decoction highlighted the efficacy of Uralenol-3-methylether in treating sequelae from cerebral ischemia. Patients treated with this decoction showed significant improvement in limb function compared to controls. The decoction was administered at a dosage equivalent to 10 ml/kg for seven days, demonstrating both safety and efficacy .

Mechanistic Insights

Mechanistic studies have revealed that Uralenol-3-methylether interacts with various molecular targets involved in cancer progression and neurodegeneration:

  • FGFR1 Inhibition : Uralenol-3-methylether has been identified as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR1), a target implicated in tumor growth .
  • Calcium Modulation : It plays a role in regulating intracellular calcium levels, which is crucial for neuronal survival during ischemic conditions .

Q & A

Q. How can interdisciplinary teams harmonize conflicting data on Uralenol-3-methylether’s environmental persistence?

  • Methodological Answer : Establish a consensus protocol for environmental sampling (e.g., soil/water matrices) and analytical methods (e.g., GC-MS vs. HPLC-UV). Conduct round-robin tests across labs to calibrate equipment and share raw data via FAIR principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uralenol-3-methyl ether
Reactant of Route 2
Uralenol-3-methyl ether

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